

physicochemical properties of Talbutal for research

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An In-depth Technical Guide on the Physicochemical Properties of Talbutal

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is fundamental to its study and application. This document provides a detailed overview of the core physicochemical characteristics of **Talbutal**, a barbiturate with short to intermediate duration of action.[1][2] The information is presented to facilitate research and development efforts, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Core Physicochemical Data

Talbutal, also known by its IUPAC name 5-butan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione, is a derivative of barbituric acid.[1] Its fundamental identifiers and properties are summarized below.

Table 1: General and Structural Information for Talbutal



Property	Value	Source	
IUPAC Name	5-butan-2-yl-5-prop-2-enyl- 1,3-diazinane-2,4,6-trione	[1]	
CAS Number	115-44-6	[1][2][3][4]	
Molecular Formula	C11H16N2O3	[1][3][4][5]	
Molecular Weight	224.26 g/mol	[1][4][5]	

| Canonical SMILES | CCC(C)C1(C(=O)NC(=O)NC1=O)CC=C |[1] |

Table 2: Key Physicochemical Properties of Talbutal

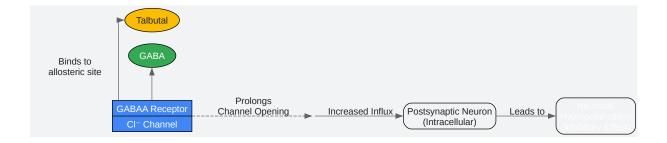
Property	Value	Conditions	Source
Melting Point	108-110 °C		[1][4][6]
Boiling Point	365.66 °C	(rough estimate)	[6]
Water Solubility	1810 mg/L	at 25 °C	[1]
logP	1.47		[1]
pKaı (acidic)	7.79	at 25 °C	[1][7]

| pKa2 (acidic) | 9.48 | |[7] |

Mechanism of Action: GABAA Receptor Modulation

Talbutal, like other barbiturates, exerts its effects primarily on the central nervous system by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor.[2][8] It binds to a distinct site on the GABA-A receptor, which is associated with a chloride ionophore.[1][2] This binding action potentiates the effect of GABA by increasing the duration of the chloride channel opening.[1][2] The resulting influx of chloride ions leads to hyperpolarization of the postsynaptic neuron, causing an inhibitory effect and depressing the activity of excitable tissues.[1]





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Mechanism of **Talbutal** at the GABAA receptor.

Experimental Protocols

The determination of key physicochemical parameters like pKa, logP, and water solubility requires precise experimental methodologies. Below are detailed protocols for these essential experiments.

Determination of pKa (Acid Dissociation Constant)

The pKa value is critical for understanding a molecule's ionization state at different pH levels. Spectrophotometry is a common and accurate method for its determination.[9]

Methodology: UV-Vis Spectrophotometry

- Preparation of Buffers: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa of **Talbutal**.
- Stock Solution: Prepare a concentrated stock solution of **Talbutal** in a suitable solvent (e.g., ethanol or methanol).
- Sample Preparation: Add a small, constant volume of the **Talbutal** stock solution to each buffer solution to create a series of samples with identical **Talbutal** concentrations but varying pH.

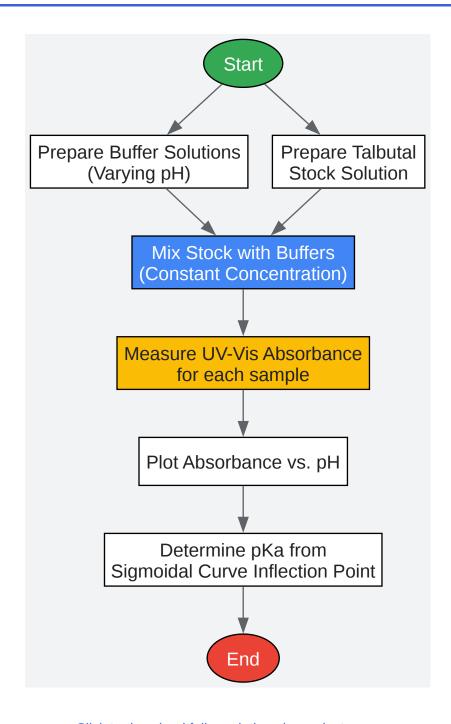






- Spectra Acquisition: Measure the UV-Vis absorption spectrum for each sample, including spectra of the fully protonated form (in a highly acidic solution, e.g., 0.1 M HCl) and the fully deprotonated form (in a highly basic solution, e.g., 0.1 M NaOH).
- Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH of the solutions. This will generate a sigmoidal curve.
- pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[10]





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Workflow for pKa determination via UV-Vis Spectrophotometry.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold

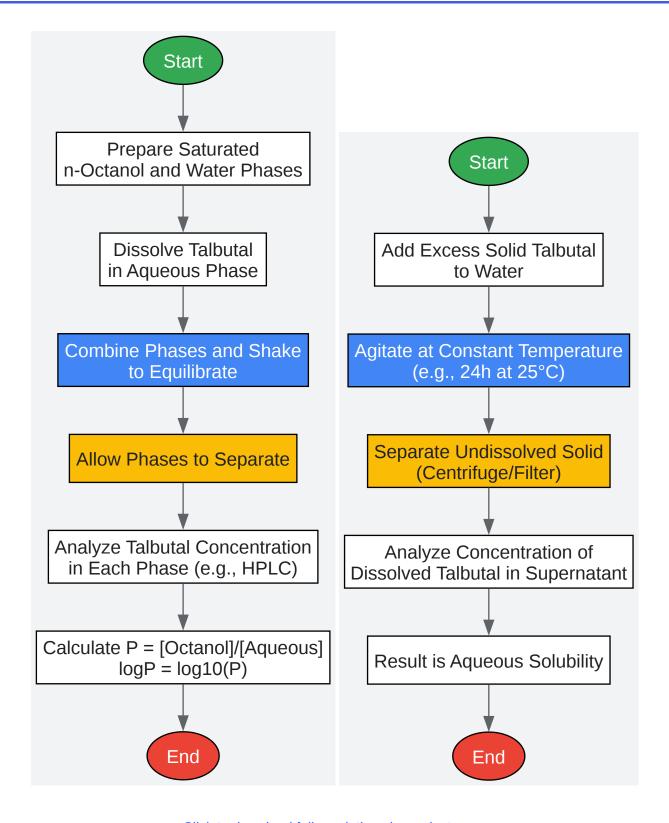


standard for experimental logP determination.[10][11]

Methodology: Shake-Flask Method

- Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) by shaking them together for 24 hours and then allowing the phases to separate.
- Sample Preparation: Dissolve a precisely weighed amount of **Talbutal** in the aqueous phase.
- Partitioning: Combine a known volume of the **Talbutal**-containing aqueous phase with a known volume of the saturated n-octanol in a separatory funnel.
- Equilibration: Shake the funnel vigorously for a set period to allow for the partitioning of Talbutal between the two phases. Allow the mixture to stand until the phases have completely separated.
- Phase Separation and Analysis: Carefully separate the aqueous and n-octanol layers.
 Determine the concentration of **Talbutal** in each phase using a suitable analytical technique, such as HPLC-UV.
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]





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